Cinromide - 69449-19-0

Cinromide

Catalog Number: EVT-7904978
CAS Number: 69449-19-0
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cinromide is a member of cinnamamides and a secondary carboxamide.
Overview

Cinromide is a chemical compound primarily recognized for its role as an anticonvulsant and its ability to inhibit the epithelial neutral amino acid transporter B0AT1 (SLC6A19). Its chemical structure consists of a brominated derivative of cinnamamide, specifically trans-3-bromo-N-ethylcinnamamide. This compound is utilized in various scientific research applications, including organic synthesis, analytical chemistry, and biological studies related to amino acid transport and seizure disorders.

Source

Cinromide is synthesized from cinnamamide through specific chemical reactions, particularly bromination and N-ethylation. The compound is identified by its CAS numbers 69449-19-0 and 58473-74-8, indicating its recognition in chemical databases.

Classification

Cinromide falls under the category of organic compounds, specifically as a substituted cinnamamide derivative. It is classified based on its functional groups and biological activities, making it relevant in both medicinal chemistry and pharmacology.

Synthesis Analysis

Methods

Cinromide can be synthesized through several methods, with the most common involving two key steps:

  1. Bromination: The starting material, cinnamamide, undergoes bromination at the 3-position of the aromatic ring. This step introduces a bromine atom into the structure.
  2. N-ethylation: The brominated intermediate is then subjected to N-ethylation, resulting in the formation of trans-3-bromo-N-ethylcinnamamide.

Technical Details

The synthesis typically employs polar aprotic solvents and mild bases to facilitate reactions. Industrial production may utilize continuous flow reactors to enhance efficiency and scalability. Reaction conditions such as temperature and solvent choice are optimized to maximize yield and purity.

Molecular Structure Analysis

Structure

Cinromide's molecular formula is C11H12BrN, indicating it contains 11 carbon atoms, 12 hydrogen atoms, one bromine atom, and one nitrogen atom. Its structural features include:

  • A phenyl group attached to a propene chain.
  • An amide functional group contributing to its reactivity.

Data

The molecular weight of Cinromide is approximately 252.12 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure .

Chemical Reactions Analysis

Reactions

Cinromide participates in several types of chemical reactions:

  1. Substitution Reactions: The bromine atom can be replaced by various nucleophiles such as amines or thiols.
  2. Reduction Reactions: The carbonyl group can be reduced using agents like lithium aluminum hydride or sodium borohydride.
  3. Oxidation Reactions: Oxidative transformations can yield various derivatives.

Technical Details

Common reagents for these reactions include:

  • Substitution: Amines, thiols, alkoxides.
  • Reduction: Lithium aluminum hydride or sodium borohydride.
  • Oxidation: Potassium permanganate or chromium trioxide.

The outcomes depend on specific conditions and reagents used .

Mechanism of Action

Cinromide's mechanism of action primarily involves its inhibition of the epithelial neutral amino acid transporter B0AT1 (SLC6A19). This inhibition leads to a reduction in the transport of neutral amino acids across cell membranes, which is significant in modulating cellular processes related to neurotransmission and potentially influencing seizure activity.

Data indicates that Cinromide exhibits an IC50 value of approximately 0.5 μM against this transporter, highlighting its potency in biological systems.

Physical and Chemical Properties Analysis

Physical Properties

Cinromide is typically characterized by:

  • Appearance: Solid form (specific appearance may vary).
  • Solubility: Soluble in organic solvents; solubility in water may be limited due to its hydrophobic nature.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of the bromine atom and carbonyl group.

Relevant analyses often involve determining melting points, boiling points, and spectroscopic characteristics such as infrared spectroscopy for functional group identification .

Applications

Cinromide has diverse applications across several fields:

  1. Scientific Research: Utilized as a reagent in organic synthesis and analytical chemistry.
  2. Biological Studies: Investigated for its effects on amino acid transporters and potential therapeutic roles in treating epilepsy.
  3. Pharmaceutical Development: Acts as a chemical intermediate in synthesizing other bioactive compounds.
Introduction to Cinromide in the Context of Amino Acid Transporter Pharmacology

Role of B0AT1 (SLC6A19) in Neutral Amino Acid Homeostasis and Metabolic Dysregulation

B0AT1 (SLC6A19) is an apical membrane transporter expressed predominantly in renal and intestinal epithelial cells. It mediates the sodium-dependent absorption and reabsorption of all neutral amino acids, including phenylalanine, leucine, tryptophan, and glutamine. Genetic inactivation of B0AT1 results in Hartnup disorder, characterized by neutral aminoaciduria but often mild or asymptomatic clinical manifestations due to compensatory nutritional adaptations and functional redundancy in proximal tubules [1] [8]. Beyond Hartnup disorder, B0AT1 critically regulates systemic amino acid distribution. Preclinical studies demonstrate that Slc6a19 knockout mice exhibit:

  • Delayed intestinal amino acid absorption, enhancing incretin (GLP-1, GIP) secretion and promoting hepatic protein restriction signatures [1].
  • Elevated hepatic FGF21 production, a hormone that stimulates lipid oxidation and reduces triglycerides in blood and liver [1].
  • Protection against metabolic sequelae, including non-alcoholic steatohepatitis (NASH), obesity-induced dyslipidemia, and insulin resistance [1] [3]. These effects establish B0AT1 as a gatekeeper of neutral amino acid flux, with inhibition offering therapeutic leverage in disorders of amino acid imbalance.

Table 1: Key Physiological and Pathological Roles of B0AT1

RoleMechanismDisease Relevance
Nutrient AbsorptionApical uptake of neutral AA in intestineMalabsorption syndromes
Renal ReabsorptionRecovery of filtered AA in proximal tubulesHartnup disorder, aminoaciduria
Hepatic SignalingFGF21 induction via AA restrictionNASH, NAFLD, dyslipidemia
Neuromodulator SupplyTransport of aromatic AA (precursors to neurotransmitters)Phenylketonuria, cognitive disorders

Pharmacological Targeting of B0AT1: Rationale for Inhibitor Development in Metabolic and Neurological Disorders

The inhibition of B0AT1 presents a compelling strategy to rectify amino acid imbalances in inherited metabolic diseases. Key rationales include:

  • Phenylketonuria (PKU) Management: In Pahenu2 mouse models of PKU, B0AT1 knockout normalizes plasma and brain phenylalanine levels, reverses neurotransmitter deficits (serotonin, dopamine), and attenuates neuropathology. This occurs by blocking renal reabsorption and intestinal absorption of phenylalanine, forcing its elimination [1] [3].
  • Urea Cycle Disorders (UCDs): By reducing systemic amino acid burden, B0AT1 inhibition may ameliorate hyperammonemia in UCDs [1].
  • Diabetes/Obesity Complications: Hepatic FGF21 upregulation via B0AT1 blockade improves glucose tolerance and reduces lipotoxicity, positioning inhibitors as agents for metabolic syndrome [1] [7].

Early inhibitors like nimesulide (IC₅₀: 23 μM) and benztropine (IC₅₀: 44 μM) suffered from low potency and off-target effects [1] [3]. High-throughput screening (HTS) campaigns subsequently identified selective nanomolar-scale inhibitors, validating B0AT1 as a druggable target. Crucially, inhibitors must avoid interactions with homologous transporters (e.g., SLC6A14 or neurotransmitter transporters) to ensure specificity [6] [7].

Cinromide as a Prototypical B0AT1 Inhibitor: Historical Context and Therapeutic Promise

Cinromide (trans-3-Bromo-N-ethylcinnamamide; CAS 58473-74-8) was initially developed as a broad-spectrum anticonvulsant in the 1970s–1980s. Its mechanism remained enigmatic until cell-based screening revealed potent inhibition of human B0AT1 (IC₅₀: 0.3–0.8 μM) [2] [5] [6]. Key attributes include:

  • Discovery: Identified via dual-functional HTS using FLIPR membrane potential assays and isotope-labeled amino acid uptake in MDCK cells co-expressing B0AT1/TMEM27. Cinromide emerged as the only compound in a 3,440-compound library showing robust, selective inhibition across both assays [2] [6].
  • Selectivity: Unlike early inhibitors, cinromide shows minimal activity against related transporters (ASCT2, LAT1) at therapeutic concentrations [2] [7].
  • Binding Mechanism: Cryo-EM studies of B0AT1 with analogs later revealed that cinromide likely binds an allosteric vestibule site, preventing conformational changes required for the occluded state (transition from outward-open to inward-open states) [3].
  • Therapeutic Reprofiling: Its historical safety profile in epilepsy trials (albeit with limited efficacy) accelerated interest in repurposing for metabolic diseases [5].

Table 2: Evolution of B0AT1 Inhibitors

InhibitorIC₅₀Chemical ClassDiscovery MethodKey Limitations
Nimesulide23 μMSulfonanilideBiochemical screeningLow potency, COX-2 inhibition
Benztropine44 μMMuscarinic antagonistIn silico screeningOff-target CNS effects
Cinromide0.5 μMCinnamamideFunctional HTSLimited clinical data
JX98 (E4 analog)7.7 μMPhenoxyacetamideHTS follow-upSAR sensitivity
JX22531 nMOptimized phenoxyacetamideMedicinal chemistryPreclinical only

Structure-Activity Relationship (SAR) Insights:

  • Cinromide’s secondary amide (–NH–C=O) is essential, as tertiary amides (e.g., N-methylation) or ester/ketone bioisosteres abolish activity [3].
  • The trans-cinnamyl backbone and bromine substitution at the meta-position optimize steric compatibility with B0AT1’s vestibule [3] [7].
  • In phenoxyacetamide analogs like JX98, meta-substitution (e.g., 4-chloro-3,5-dimethylphenoxy) is critical; ortho-substitution reduces potency 100-fold [3] [7].

Properties

CAS Number

69449-19-0

Product Name

Cinromide

IUPAC Name

(E)-3-(3-bromophenyl)-N-ethylprop-2-enamide

Molecular Formula

C11H12BrNO

Molecular Weight

254.12 g/mol

InChI

InChI=1S/C11H12BrNO/c1-2-13-11(14)7-6-9-4-3-5-10(12)8-9/h3-8H,2H2,1H3,(H,13,14)/b7-6+

InChI Key

LDCXGZCEMNMWIL-VOTSOKGWSA-N

SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br

Canonical SMILES

CCNC(=O)C=CC1=CC(=CC=C1)Br

Isomeric SMILES

CCNC(=O)/C=C/C1=CC(=CC=C1)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.